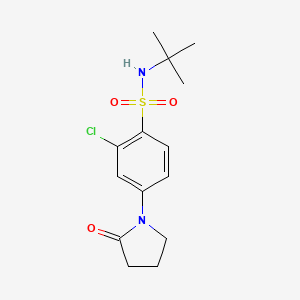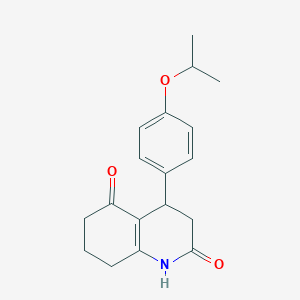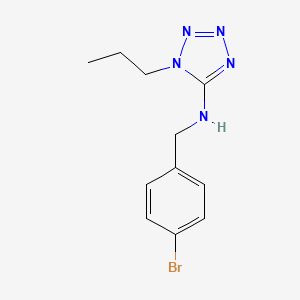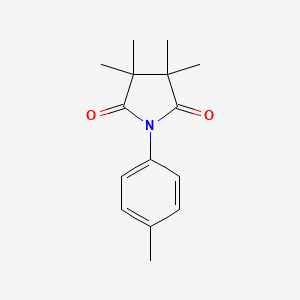![molecular formula C18H18ClN3O B4419958 4-chloro-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B4419958.png)
4-chloro-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide
説明
4-chloro-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide, also known as KMUP-1, is a synthetic compound that belongs to the benzimidazole family. It has been found to have potential therapeutic applications in various fields, including cancer treatment, inflammation, and neurological disorders.
作用機序
The exact mechanism of action of 4-chloro-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide is not fully understood, but it is thought to act through multiple pathways. In cancer cells, it has been shown to inhibit the activity of enzymes involved in cell proliferation and survival, such as AKT and ERK. In inflammation, it has been found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In neuroprotection, it has been shown to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in different cell types and tissues. For example, it has been shown to increase the expression of genes involved in apoptosis and cell cycle arrest in breast cancer cells. It has also been found to reduce the levels of inflammatory mediators such as prostaglandin E2 and nitric oxide in lung and liver tissues. In the brain, it has been shown to increase the levels of dopamine and acetylcholine, which are neurotransmitters involved in motor and cognitive functions.
実験室実験の利点と制限
One advantage of using 4-chloro-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide in lab experiments is its relatively simple synthesis method and high yield. It is also stable under normal storage conditions and can be easily dissolved in organic solvents. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. In addition, its potential toxicity and side effects need to be carefully evaluated before using it in animal or human studies.
将来の方向性
There are several future directions for research on 4-chloro-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide. One area of interest is its potential use in combination with other drugs or therapies for cancer treatment. Another area is its potential use in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. Further studies are also needed to elucidate its mechanism of action and identify potential targets for drug development. Finally, more research is needed to evaluate its safety and efficacy in animal and human studies.
科学的研究の応用
4-chloro-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide has been studied extensively for its potential therapeutic applications. In cancer research, it has been found to inhibit the growth of breast cancer cells and induce apoptosis (programmed cell death) in colon cancer cells. It has also been shown to have anti-inflammatory effects in models of acute lung injury and sepsis. In addition, this compound has been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
4-chloro-N-[3-(1-methylbenzimidazol-2-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-22-16-6-3-2-5-15(16)21-17(22)7-4-12-20-18(23)13-8-10-14(19)11-9-13/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECPUKGRDCSCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419890.png)
![2-chloro-5-(methylthio)-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B4419894.png)
![2-{[2-(3,5-di-2-thienyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]amino}ethanol](/img/structure/B4419896.png)
![N'-cyclohexyl-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4419899.png)
![N-[4-(2-furoylamino)benzyl]-2-furamide](/img/structure/B4419907.png)
![5,7-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4419913.png)


![2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419941.png)
![2-{[(1,1-dioxidotetrahydro-3-thienyl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B4419943.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B4419957.png)

